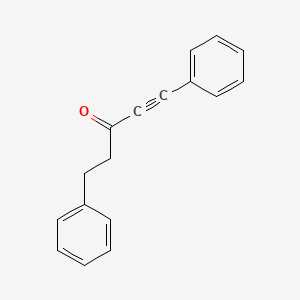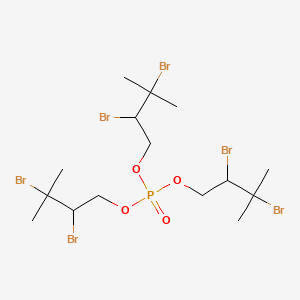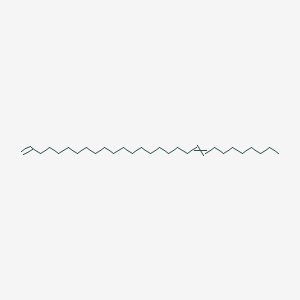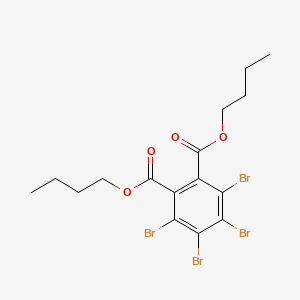
Dibutyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate is a brominated organic compound It is known for its unique structure, which includes a benzene ring substituted with four bromine atoms and two ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate typically involves the esterification of 3,4,5,6-tetrabromophthalic anhydride with butanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. This includes the use of continuous reactors and automated purification systems to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Dibutyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used, depending on the desired transformation.
Major Products
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Hydrolysis: The major products are 3,4,5,6-tetrabromophthalic acid and butanol.
Oxidation and Reduction: The products depend on the specific reaction conditions and reagents used.
科学的研究の応用
Dibutyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of flame retardants and plasticizers.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the manufacture of polymers and resins, where its brominated structure imparts flame-retardant properties.
作用機序
The mechanism of action of dibutyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and ester groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Bis(2-ethylhexyl) tetrabromophthalate: Another brominated ester with similar flame-retardant properties.
Tetrabromobisphenol A: A widely used flame retardant with a different structural framework.
Hexabromocyclododecane: A brominated compound used in similar applications but with a different chemical structure.
Uniqueness
Dibutyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate is unique due to its specific combination of bromine atoms and ester groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring high thermal stability and flame retardancy.
特性
CAS番号 |
109210-62-0 |
|---|---|
分子式 |
C16H18Br4O4 |
分子量 |
593.9 g/mol |
IUPAC名 |
dibutyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H18Br4O4/c1-3-5-7-23-15(21)9-10(16(22)24-8-6-4-2)12(18)14(20)13(19)11(9)17/h3-8H2,1-2H3 |
InChIキー |
OSXGYORJRMODEX-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide]](/img/structure/B14319481.png)
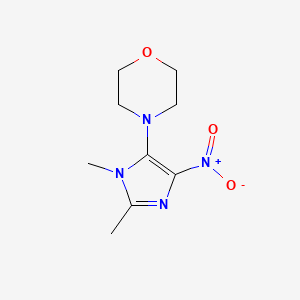
![4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B14319487.png)
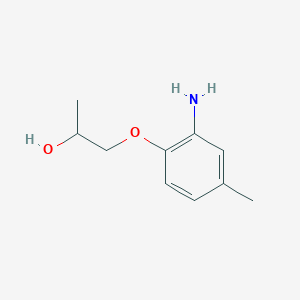


![N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14319495.png)
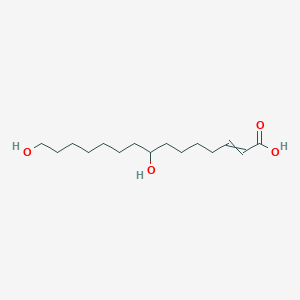
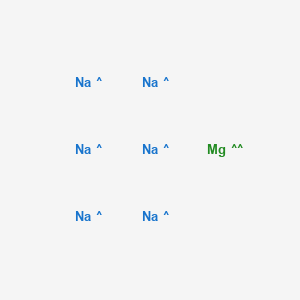
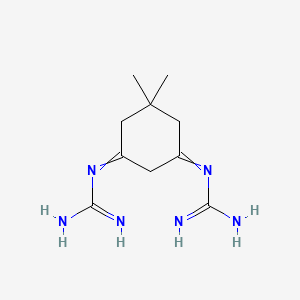
diphenyl-lambda~5~-phosphane](/img/structure/B14319512.png)
